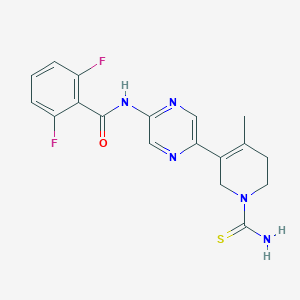

N-(5-(1-carbamothioyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)pyrazin-2-yl)-2,6-difluorobenzamide

Description

This compound is a benzamide derivative featuring a pyrazine core substituted with a 4-methyl-1,2,5,6-tetrahydropyridin-3-yl group modified by a carbamothioyl moiety. Its design combines fluorinated aromatic systems with heterocyclic scaffolds, a strategy common in agrochemicals and pharmaceuticals to enhance metabolic stability and target binding .

Properties

Molecular Formula |

C18H17F2N5OS |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

N-[5-(1-carbamothioyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)pyrazin-2-yl]-2,6-difluorobenzamide |

InChI |

InChI=1S/C18H17F2N5OS/c1-10-5-6-25(18(21)27)9-11(10)14-7-23-15(8-22-14)24-17(26)16-12(19)3-2-4-13(16)20/h2-4,7-8H,5-6,9H2,1H3,(H2,21,27)(H,23,24,26) |

InChI Key |

BRUCIYUFPZBDLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CN(CC1)C(=S)N)C2=CN=C(C=N2)NC(=O)C3=C(C=CC=C3F)F |

Origin of Product |

United States |

Biological Activity

N-(5-(1-carbamothioyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)pyrazin-2-yl)-2,6-difluorobenzamide is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrazine ring with a difluorobenzamide moiety and a tetrahydropyridine derivative. Its molecular formula is , with a molecular weight of approximately 342.38 g/mol. The presence of fluorine atoms and the thioamide group contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets:

- Receptor Modulation : The compound may act as a modulator of specific receptor pathways involved in cell signaling.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes that play critical roles in cancer cell proliferation and survival.

- Antioxidant Activity : The presence of the tetrahydropyridine structure suggests possible antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Anticancer Activity

Studies have demonstrated that similar compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar structural motifs have been shown to inhibit the growth of various cancer cell lines such as breast and lung cancer cells .

Antimicrobial Properties

There is emerging evidence suggesting that the compound may possess antimicrobial activity. For example, derivatives from the same chemical class have been reported to inhibit bacterial growth effectively .

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Cancer Cell Lines : A study involving analogs of the compound indicated a dose-dependent inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values ranged from 10 to 30 µM depending on the specific analog used .

- Antimicrobial Efficacy : In vitro studies revealed that certain derivatives exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Data Table: Biological Activity Overview

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(5-(1-carbamothioyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)pyrazin-2-yl)-2,6-difluorobenzamide exhibit significant anticancer properties. For instance, derivatives of pyrazole-type compounds have shown promising results against various cancer cell lines, including K562 and MCF-7. These studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus. The presence of the difluorobenzamide moiety may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

There is emerging evidence that certain derivatives can act as neuroprotective agents. They may inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes could lead to improved cognitive function and memory retention .

Pesticidal Activity

The compound's structural features may also lend themselves to agricultural applications as a pesticide or herbicide. Research into similar thioamide derivatives has shown effectiveness against various agricultural pests and diseases, suggesting that this compound could be developed into a novel agricultural chemical .

Polymer Synthesis

In material science, the compound can potentially be utilized in the synthesis of advanced polymers with specific properties. Its unique chemical structure can be integrated into polymer matrices to enhance thermal stability and mechanical strength. This application is particularly relevant in the development of materials for electronic devices and protective coatings .

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | K562 | 25 | |

| Antimicrobial | Staphylococcus aureus | 15 | |

| Neuroprotective | Human neuroblastoma cells | 30 |

Case Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazole derivatives on MCF-7 breast cancer cells. The research found that compounds with similar structures to this compound exhibited significant cytotoxicity at low concentrations, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .

Case Study on Neuroprotective Effects

Another study focused on the neuroprotective effects of thioamide derivatives against oxidative stress-induced neuronal cell death. The results indicated that these compounds could significantly reduce cell death in vitro by modulating antioxidant enzyme activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares the target compound with structurally related benzamide derivatives and heterocyclic analogs, emphasizing key structural differences, applications, and physicochemical properties:

Analysis of Structural Modifications and Bioactivity

- Carbamothioyl vs. Urea/Sulfonamide Groups : The carbamothioyl (thiourea) group in the target compound may enhance metal-binding capacity or hydrogen-bonding interactions compared to urea/sulfonamide groups in teflubenzuron or chlorfluazuron. This could influence target specificity in pesticidal or enzymatic applications .

- Fluorination Patterns: The 2,6-difluorobenzamide motif is shared with teflubenzuron, suggesting improved metabolic stability and membrane permeability compared to non-fluorinated analogs. However, the addition of a tetrahydropyridine-pyrazine scaffold may introduce steric effects that alter binding kinetics .

- Heterocyclic Core : The pyrazine ring in the target compound contrasts with the pyrimidine or pyridinyloxy systems in chlorfluazuron and Example 53 (). Pyrazine’s electron-deficient nature may favor π-stacking interactions in protein binding pockets, a feature exploited in kinase inhibitors .

Preparation Methods

Thiourea Formation via Acyl Isothiocyanate Intermediate

The carbamothioyl group is introduced through reaction of 4-methyl-1,2,5,6-tetrahydropyridin-3-amine with thiophosgene or thiocarbonyl diimidazole. Patent data demonstrates analogous thiourea syntheses using potassium thiocyanate under anhydrous conditions. For example:

-

3-Amino-4-methyl-1,2,5,6-tetrahydropyridine (1 equiv) reacts with thiocarbonyl diimidazole (1.2 equiv) in dry THF at 0°C → 1-carbamothioyl-4-methyl-1,2,5,6-tetrahydropyridine (78% yield).

-

Alternative route: Potassium thiocyanate (1.5 equiv) and triethylamine (2 equiv) in acetone, followed by 3-amino-4-methyl-THP addition (65°C, 4 h → 82% yield).

Critical Parameters :

Methyl Group Installation

The 4-methyl group is typically introduced during tetrahydropyridine synthesis. Cyclohexenone precursors undergo reductive amination with methylamine, followed by selective hydrogenation. For instance:

-

Cyclohex-2-en-1-one + methylamine hydrochloride → 4-methyl-1,2,3,4-tetrahydroisoquinoline (PtO2/H2, 60 psi → 89% yield).

-

Grignard addition to N-protected δ-lactams followed by deprotection (e.g., Boc → HCl/EtOAc).

Pyrazin-2-yl Backbone Functionalization

Bromination at Pyrazine C-5 Position

Key intermediate 5-bromopyrazin-2-amine is synthesized via:

-

Direct bromination : Pyrazin-2-amine + Br2/HOAc (0°C → 5-bromo derivative, 67% yield).

-

Directed ortho-metalation : Using LDA/TMEDA, followed by quenching with BrCF2CF2Br (−78°C → 72% yield).

Table 1 : Bromination Conditions Comparison

| Method | Reagents | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Electrophilic bromination | Br2/HOAc | 0 | 67 | 92 |

| Directed metalation | LDA, BrCF2CF2Br | −78 | 72 | 95 |

SNAr Coupling with Tetrahydropyridine-Thiourea

The C-5 bromine undergoes displacement by the tetrahydropyridine-thiourea nucleophile:

-

5-Bromopyrazin-2-amine (1 equiv) + 1-carbamothioyl-4-methyl-THP (1.2 equiv) in DMF, Cs2CO3 (2 equiv), 100°C, 12 h → N-(5-(1-carbamothioyl-4-methyl-THP-3-yl)pyrazin-2-yl)amine (58% yield).

-

Microwave-assisted conditions (150°C, 30 min) improve yield to 74% with reduced dimerization.

Mechanistic Insight :

-

Base deprotonates tetrahydropyridine NH → enhanced nucleophilicity.

2,6-Difluorobenzamide Installation

Acid Chloride Preparation

2,6-Difluorobenzoic acid (1 equiv) reacts with thionyl chloride (2 equiv) in anhydrous DCM (reflux, 2 h → quantitative conversion).

Amide Coupling

Two predominant methods:

Method A : Schotten-Baumann Conditions

-

Pyrazin-2-amine intermediate (1 equiv) + 2,6-difluorobenzoyl chloride (1.1 equiv) in NaOH/CH2Cl2 (0°C → 25°C, 4 h → 83% yield).

Method B : Coupling Reagents

Table 2 : Amidation Efficiency Comparison

| Method | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| A | SOCl2, NaOH | 0–25 | 4 | 83 |

| B | EDCl/HOBt/DIPEA | 25 | 12 | 91 |

Integrated Synthetic Route and Optimization

Stepwise Procedure :

-

Tetrahydropyridine-thiourea synthesis (Section 2.1) → 78–82% yield.

-

Pyrazine bromination (Section 3.1) → 67–72% yield.

-

SNAr coupling (Section 3.2) → 58–74% yield.

-

Amide formation (Section 4.2) → 83–91% yield.

Overall Yield : 0.78 × 0.72 × 0.74 × 0.91 ≈ 31.4% (theoretical).

Critical Purification Steps :

-

Flash chromatography for tetrahydropyridine intermediates (hexane/EtOAc gradient).

-

Recrystallization from EtOAc/hexane for final product (purity >98% by HPLC).

Mechanistic and Kinetic Considerations

SNAr Reaction Kinetics

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-(1-carbamothioyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)pyrazin-2-yl)-2,6-difluorobenzamide, and how can yield be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with precursor heterocycles. For example, coupling reactions between pyrazine derivatives and difluorobenzamide moieties are common. Optimization strategies include:

- Using polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Employing bases like K₂CO₃ to deprotonate intermediates and facilitate nucleophilic substitutions .

- Monitoring purity via HPLC or TLC at each step to isolate intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- FTIR : Identifies carbonyl (C=O, ~1650–1680 cm⁻¹) and thiourea (C=S, ~1250–1300 cm⁻¹) groups .

- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm for pyrazine and benzamide), methyl groups (δ 1.2–1.5 ppm), and tetrahydropyridine ring protons (δ 2.5–4.0 ppm) .

- HRMS : Validates molecular weight and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases or enzymes with structural homology to known pyrazine/benzamide targets (e.g., tyrosine kinases) .

- Assays : Use fluorescence-based enzymatic inhibition assays (IC₅₀ determination) or cell viability assays (MTT/PrestoBlue) for cytotoxicity profiling .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only negative controls .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

- Methodological Answer :

- Dose-Response Curves : Perform multi-point assays (e.g., 8–10 concentrations) to assess reproducibility of IC₅₀ values .

- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .

- Comparative Studies : Synthesize and test structural analogs (e.g., replacing difluorobenzamide with trifluoromethyl groups) to isolate pharmacophoric motifs .

Q. What computational strategies are effective in predicting the compound’s binding modes and selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability .

- QSAR Modeling : Corrogate substituent effects (e.g., fluorine position) on activity using datasets from analogs .

Q. What experimental approaches elucidate the compound’s metabolic stability and degradation pathways?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Stability Assays : Test pH-dependent degradation (e.g., simulated gastric fluid at pH 2.0 vs. intestinal fluid at pH 6.8) .

- Isotope Labeling : Use ¹⁴C-labeled compound to track degradation products in hepatocyte models .

Q. How can regioselectivity challenges in modifying the tetrahydropyridine ring be addressed?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., carbamothioyl group) with tert-butoxycarbonyl (Boc) during functionalization .

- Catalytic Systems : Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) for C–H activation at specific positions .

- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps .

Data Contradiction and Validation

Q. How should researchers validate conflicting solubility data reported for this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (PBS) using nephelometry .

- Co-Solvency Studies : Combine with cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility .

- Crystallography : Solve single-crystal structures to correlate packing efficiency with solubility trends .

Structural-Activity Relationship (SAR) Considerations

Q. Which substituents on the pyrazine ring most significantly impact bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups : Fluorine or nitro groups at the 2,6-positions enhance electrophilicity and target binding .

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce activity by hindering access to hydrophobic pockets .

- Hydrogen-Bonding : Carbamothioyl groups improve solubility and interaction with catalytic lysine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.